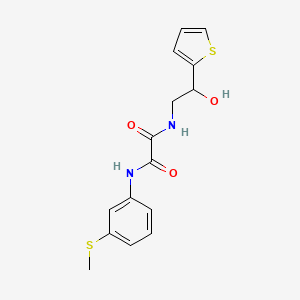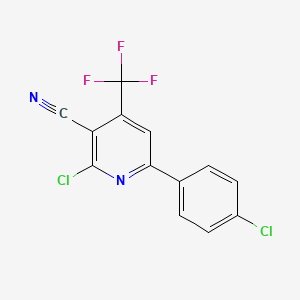
2-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chlorinated, trifluoromethylated pyridine derivative with a phenyl group. Pyridine derivatives are often used in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyridine derivatives are known to participate in a variety of chemical reactions, including cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 2-chloro-4-methylpyridine has a boiling point of 194-195 °C and a density of 1.142 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Structural and Optical Characteristics
- Structural and Optical Analysis : Pyridine derivatives, including compounds structurally related to 2-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile, have been studied for their structural and optical characteristics. For instance, Zedan, El-Taweel, and El-Menyawy (2020) investigated the thermal, structural, optical, and diode characteristics of two pyridine derivatives, focusing on their X-ray diffraction patterns and optical functions, which revealed their monoclinic polycrystalline nature and estimated optical energy gaps (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Crystal Structure
- Crystal Structure Determination : The synthesis and crystal structure of similar pyridine derivatives have been a subject of interest in scientific research. For example, Moustafa and Girgis (2007) synthesized and determined the crystal structure of certain pyridine derivatives, providing insights into the molecular structure and bonding characteristics of these compounds (Moustafa & Girgis, 2007).
Spectroscopic and Structural Studies
- Spectroscopic and Structural Analysis : Sadeek et al. (2015) conducted studies on pyridine derivatives, examining their spectroscopic and structural properties, including their interactions with transition metals and their antimicrobial activity. This research highlights the potential of pyridine derivatives in various applications, including antibacterial uses (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Versatile Intermediate for Synthesis
- Building Block for N-Heterocycles : The synthesis of compounds closely related to 2-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile has been explored as a versatile intermediate for creating trifluoromethylated N-heterocycles. Channapur et al. (2019) described the synthesis of a related compound and its potential as a building block in the synthesis of various N-heterocycles (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).
Novel Compounds Synthesis and Screening
- Synthesis of Novel Derivatives : Flefel et al. (2018) reported on the synthesis and molecular docking of novel pyridine and fused pyridine derivatives, highlighting their antimicrobial and antioxidant activity. This research points to the diverse potential applications of pyridine derivatives in pharmaceutical and chemical industries (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2F3N2/c14-8-3-1-7(2-4-8)11-5-10(13(16,17)18)9(6-19)12(15)20-11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGVUNHWRSXXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2842414.png)
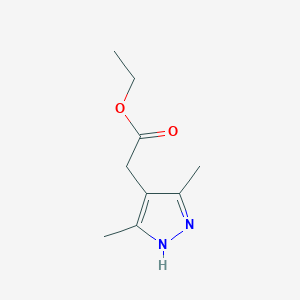

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2842418.png)
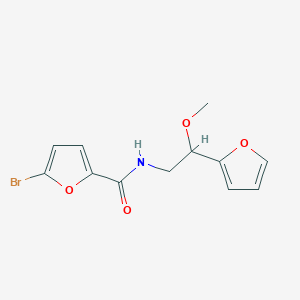

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}aniline](/img/structure/B2842422.png)


![N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide](/img/structure/B2842425.png)
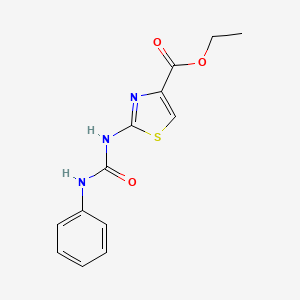
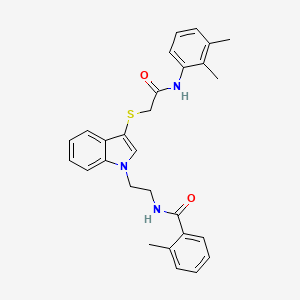
![3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2842431.png)
